molecular formula C7H12N2O5 B12103279 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid

2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid

Cat. No.: B12103279
M. Wt: 204.18 g/mol
InChI Key: DZSFFSREGMDONQ-UHFFFAOYSA-N
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Description

2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxypropanoyl group, and an aminoacetic acid moiety. Its molecular formula is C7H13N3O5, and it has a molecular weight of 219.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acetylation: The initial step involves the acetylation of 3-hydroxypropanoic acid to form 3-acetamido-3-hydroxypropanoic acid.

    Amidation: This intermediate is then subjected to amidation with glycine to yield the final product, this compound.

The reaction conditions often require controlled temperatures, typically around 0-5°C for acetylation, and room temperature for amidation. Catalysts such as acetic anhydride and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid, while reduction can produce 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol.

Scientific Research Applications

2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The compound can modulate enzyme activity, leading to changes in metabolic flux and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid
  • 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol
  • N-Acetylglycine

Uniqueness

2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in both research and industrial contexts.

Properties

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

2-[(2-acetamido-3-hydroxypropanoyl)amino]acetic acid

InChI

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)

InChI Key

DZSFFSREGMDONQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

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